2-Isopropyl-2-azaspiro[4.5]decan-8-amine is a spiro compound that belongs to the class of azaspiro compounds, characterized by its unique bicyclic structure where two rings are interconnected by a single carbon atom. This compound exhibits inherent rigidity and three-dimensional structural properties, making it valuable in the synthesis of biologically active molecules and potential drug candidates. Its molecular formula is with a molecular weight of .
2-Isopropyl-2-azaspiro[4.5]decan-8-amine falls under the category of heterocyclic compounds due to the presence of nitrogen atoms in its structure. It is also classified as a tertiary amine because it contains a nitrogen atom bonded to three carbon atoms.
The synthesis of 2-Isopropyl-2-azaspiro[4.5]decan-8-amine typically involves several key steps:
The reaction conditions often include specific temperatures and solvents to optimize yield and purity. For example, using polar aprotic solvents like dimethylformamide can enhance reaction rates and selectivity.
The molecular structure of 2-Isopropyl-2-azaspiro[4.5]decan-8-amine features a bicyclic framework, which contributes to its unique physical and chemical properties. The compound can be represented by the following structural data:
Property | Data |
---|---|
Molecular Formula | |
Molecular Weight | |
IUPAC Name | 2-propan-2-yl-2-azaspiro[4.5]decan-8-amine |
InChI | InChI=1S/C12H24N2/c1-10(2)14-8-7-12(9-14)5-3-11(13)4-6-12/h10-11H,3-9,13H2,1-2H3 |
InChI Key | YXFXWDOEJAZUKE-UHFFFAOYSA-N |
Canonical SMILES | CC(C)N1CCC2(C1)CCC(CC2)N |
This structure indicates that the compound has two nitrogen atoms within its spiro configuration, contributing to its potential biological activity .
2-Isopropyl-2-azaspiro[4.5]decan-8-amine can undergo various chemical reactions:
The specific products formed from these reactions depend on the reagents and conditions used. For instance, oxidation may yield ketones or carboxylic acids, while reduction might produce alcohols or alkanes.
The mechanism of action for 2-Isopropyl-2-azaspiro[4.5]decan-8-amine involves its interaction with specific molecular targets such as enzymes and receptors. Its unique structure allows it to fit into binding sites with high specificity, modulating the activity of these target molecules. This interaction can lead to various biological effects, including enzyme inhibition or alteration of receptor signaling pathways .
The physical properties of 2-Isopropyl-2-azaspiro[4.5]decan-8-amine include:
Key chemical properties include:
Property | Data |
---|---|
Density | Not specified |
Solubility | Soluble in organic solvents |
Stability | Stable under standard conditions |
These properties are crucial for understanding how the compound behaves in various environments and applications .
2-Isopropyl-2-azaspiro[4.5]decan-8-amine has numerous applications in scientific research:
CAS No.: 37223-96-4
CAS No.: 119752-76-0
CAS No.: 478-94-4
CAS No.: 65618-21-5
CAS No.: 2889-26-1
CAS No.: 50409-81-9